molecular formula C15H14N2OS B2908678 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline CAS No. 328109-15-5

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline

Cat. No.: B2908678
CAS No.: 328109-15-5
M. Wt: 270.35
InChI Key: LEOZQOJMMLSBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline is a chemical compound with the molecular formula C15H15N2OS. It is a derivative of benzothiazole, a bicyclic compound containing both benzene and thiazole rings.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include various enzymes or proteins essential for microbial growth and survival.

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as inhibition of key enzymes or disruption of cell membrane integrity .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as DNA replication, protein synthesis, or cell wall synthesis.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may lead to the death of microbial cells or inhibit their growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with aniline under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines .

Scientific Research Applications

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ethoxy group can influence its solubility and interaction with other molecules, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOZQOJMMLSBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.